molecular formula C22H17ClFNO3 B2832111 Ethyl 3-[(2-chloro-6-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate CAS No. 478067-96-8

Ethyl 3-[(2-chloro-6-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate

Cat. No.: B2832111
CAS No.: 478067-96-8
M. Wt: 397.83
InChI Key: BUHVMGHJMMKZES-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-chloro-6-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents . This compound features a pyrido[1,2-a]indole core structure, which is a fused heterocyclic system, and is functionalized with an ethyl ester group and a 2-chloro-6-fluorobenzyl ether moiety.

Preparation Methods

The synthesis of ethyl 3-[(2-chloro-6-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 3-[(2-chloro-6-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce functional groups like carbonyls or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl ether moiety, where nucleophiles like amines or thiols can replace the 2-chloro-6-fluorobenzyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 3-[(2-chloro-6-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3-[(2-chloro-6-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes. The exact molecular pathways involved can vary depending on the specific biological context and the target of interest .

Comparison with Similar Compounds

Ethyl 3-[(2-chloro-6-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties that can be exploited for various applications.

Properties

IUPAC Name

ethyl 3-[(2-chloro-6-fluorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFNO3/c1-2-27-22(26)21-15-10-9-14(12-20(15)25-11-4-3-8-19(21)25)28-13-16-17(23)6-5-7-18(16)24/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHVMGHJMMKZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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